molecular formula C11H12N2O3 B2744305 (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 696637-93-1

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Cat. No. B2744305
M. Wt: 220.228
InChI Key: YYGSYXAQZZTYJV-UHFFFAOYSA-N
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Description

“(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid” is a chemical compound with the CAS Number: 696637-93-1 . Its molecular formula is C11H12N2O3 and it has a molecular weight of 220.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.23 .

Scientific Research Applications

Synthesis and Characterization

Quinazolinones and their derivatives, similar to "(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid," have been synthesized and characterized through various methods. For instance, the synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases have been explored, revealing their potential for antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008). Similarly, the reaction between 1H-indazol-3-ol and ethyl chloroacetate has been studied, leading to the identification of various ethyl esters and discussing their formation mechanisms (M. Bonanomi & G. Palazzo, 1977).

Biological Activities

Compounds related to "(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid" exhibit a range of biological activities. Research has shown that certain quinazolinone derivatives possess significant analgesic and anti-inflammatory activities, as well as antihelmintic activity against specific worms (S. Sahu et al., 2008). Another study focusing on the antithyroid properties of 1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines synthesized from the methyl ester of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid demonstrates the potential of these compounds in modulating thyroid function (I. Ukrainets et al., 1997).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods for quinazolinone derivatives have been documented. For example, the use of lactic acid as a green catalyst under solvent-free conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases an innovative approach to synthesizing these compounds with reduced environmental impact (S. Zhaleh et al., 2016).

Advanced Chemical Reactions and Applications

The exploration of new chemical reactions involving quinazolinone derivatives has broadened the potential applications of these compounds. For example, redox-annulations of cyclic amines with electron-deficient o-tolualdehydes involving dual C-H functionalization highlight the versatility of these reactions (Anirudra Paul et al., 2019). Moreover, the synthesis and in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide present novel therapeutic potentials (Wassim El Kayal et al., 2019).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to this document for detailed safety and handling information. Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGSYXAQZZTYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

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